Technical Monograph: 5-Iodo-2-methoxybenzoic Acid (CAS 2786-00-7)
Technical Monograph: 5-Iodo-2-methoxybenzoic Acid (CAS 2786-00-7)
[1][2]
Executive Summary
5-Iodo-2-methoxybenzoic acid (also known as 5-iodo-o-anisic acid) is a high-value halogenated aromatic building block critical to medicinal chemistry and radiopharmaceutical development.[1] Its structural utility lies in the orthogonal reactivity of its functional groups: a sterically defined carboxylic acid for amide/ester formation, an electron-donating methoxy group that modulates lipophilicity and receptor binding, and a reactive aryl iodide at the C5 position.
The C5-iodine atom is particularly significant; it serves as a "privileged handle" for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) and facilitates late-stage radioiodination (
Part 1: Chemical Identity & Physicochemical Properties
| Property | Specification |
| CAS Number | 2786-00-7 |
| IUPAC Name | 5-Iodo-2-methoxybenzoic acid |
| Synonyms | 5-Iodo-o-anisic acid; 2-Methoxy-5-iodobenzoic acid |
| Molecular Formula | |
| Molecular Weight | 278.04 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 150–155 °C (Lit.)[1] |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |
| pKa (Predicted) | ~3.5 (Acidic due to benzoic acid moiety) |
Structural Analysis
The molecule features a 1,2,4-substitution pattern on the benzene ring. The methoxy group at C2 exerts a strong +M (mesomeric) effect, activating the ring, while the carboxylic acid at C1 is -M (deactivating) . The iodine at C5 is positioned para to the activating methoxy group, which is the kinetically favored site for electrophilic aromatic substitution during synthesis.
Part 2: Synthesis & Production Protocols
Core Synthesis Strategy: Electrophilic Aromatic Iodination
The most robust route to 5-iodo-2-methoxybenzoic acid is the direct regioselective iodination of 2-methoxybenzoic acid (o-anisic acid) .[1] The methoxy group directs the incoming electrophile to the ortho and para positions. However, the ortho position (C3) is sterically crowded by the adjacent methoxy group and electronically disfavored by the meta-directing carboxylic acid. Consequently, the C5 position (para to OMe, meta to COOH) is highly favored.
Method A: N-Iodosuccinimide (NIS) / TFA (Mild, High Selectivity)
This method is preferred for small-scale, high-purity synthesis in research settings due to mild conditions and ease of workup.[1]
Reagents:
-
Iodinating Agent: N-Iodosuccinimide (NIS) (1.1 eq)[1]
-
Catalyst/Solvent: Trifluoroacetic acid (TFA) (10% v/v) in Acetonitrile (MeCN)
Protocol:
-
Dissolution: Dissolve 2-methoxybenzoic acid (10 mmol) in MeCN (20 mL).
-
Activation: Add TFA (2 mL). The acid catalyst activates NIS, generating the electrophilic iodonium species (
). -
Addition: Add NIS (11 mmol) portion-wise at 0°C to prevent exotherms.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 1:1) or LC-MS.[1]
-
Quenching: Quench with 10% aqueous sodium thiosulfate (
) to reduce unreacted iodine (indicated by the disappearance of yellow/brown color). -
Isolation: Evaporate MeCN. Extract the aqueous residue with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate.[2][3] -
Purification: Recrystallize from Ethanol/Water to yield white needles.
Method B: Iodine / Iodic Acid (Scalable, Green Chemistry)
For larger scales, using elemental iodine with an oxidant (
Reaction Logic:
Protocol:
-
Suspend 2-methoxybenzoic acid (50 mmol) in Acetic Acid (50 mL).
-
Add Iodine (
) (20 mmol) and Iodic Acid ( ) (10 mmol). -
Heat the mixture to 60–70°C for 4 hours.
-
Pour into ice water. The product typically precipitates as a solid.
-
Filter and wash with cold water and dilute thiosulfate solution.
Mechanistic Pathway Visualization
The following diagram illustrates the regioselectivity governed by the directing groups.
Figure 1: Electrophilic aromatic substitution pathway showing the kinetic preference for C5 iodination.
Part 3: Characterization & Validation
To ensure scientific integrity, the synthesized compound must be validated using NMR and MS.
Proton NMR ( H NMR)
The substitution pattern (1,2,4-trisubstituted benzene) yields a distinct splitting pattern in the aromatic region.
| Proton Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Assignment Logic |
| H-6 | 8.10 – 8.20 | Doublet (d) | Ortho to COOH , Meta to I. Deshielded by COOH anisotropy.[1] | |
| H-4 | 7.80 – 7.90 | Doublet of Doublets (dd) | Ortho to I , Meta to OMe. Deshielded by Iodine (heavy atom effect). | |
| H-3 | 6.80 – 6.90 | Doublet (d) | Ortho to OMe .[1] Shielded by electron-donating OMe group.[1] | |
| -OCH | 3.90 – 4.00 | Singlet (s) | - | Characteristic methoxy peak.[1] |
| -COOH | 11.0 – 13.0 | Broad Singlet | - | Exchangeable acidic proton (solvent dependent).[1] |
Mass Spectrometry (LC-MS)[1]
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode (
).[1] -
Expected Mass: 276.9 (Monoisotopic mass of anion).
-
Isotope Pattern: Iodine is monoisotopic (
I), so no M+2 pattern like Br/Cl.
Part 4: Applications in Drug Discovery
Suzuki-Miyaura Cross-Coupling
The C5-Iodine bond is chemically "softer" and weaker than the C-Br or C-Cl bonds, making this molecule an excellent substrate for Palladium-catalyzed cross-coupling under mild conditions.[1] This is used to append biaryl systems, common in dopamine D2/D3 receptor antagonists (e.g., substituted benzamides).
Standard Protocol:
-
Mix: 5-Iodo-2-methoxybenzoic acid (1 eq), Aryl Boronic Acid (1.2 eq),
(0.05 eq), and (3 eq). -
Solvent: Dioxane/Water (4:1). Degas with
. -
Conditions: Heat at 80°C for 12 hours.
-
Mechanism: The oxidative addition of Pd(0) into the C-I bond is the rate-determining step, which occurs much faster than with the bromo-analog.
Radiopharmaceutical Labeling
This compound is a precursor for radioiodinated benzamides (used in SPECT imaging).
-
Isotopic Exchange: The non-radioactive
I can be exchanged for I or I using copper(I) catalysis or melt methods ( ). -
Destannylation: Alternatively, the iodine can be replaced by a trialkyltin moiety, which is then displaced by radioiodine in the final step to yield high specific activity tracers.
Reactivity Workflow Diagram
Figure 2: Divergent synthetic utility of the 5-iodo-2-methoxybenzoic acid scaffold.[1]
Part 5: Safety & Handling
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Storage: Store in a cool, dry place away from light. Iodine-carbon bonds can be light-sensitive over long periods; amber vials are recommended.[1]
-
Disposal: Halogenated organic waste. Do not mix with strong oxidizers.
References
-
Sigma-Aldrich. 5-Iodo-2-methoxybenzoic acid Product Specification and SDS.[1]Link
-
Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[4] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide.[1][4] Tetrahedron Letters, 43(29), 5047-5048.[1] Link
-
PubChem. Compound Summary: 5-Iodo-2-methoxybenzoic acid (CID 4086166).[1] National Library of Medicine. Link
-
Sahoo, S. K., et al. (2016). Green and Practical Transition Metal-Free One Pot Conversion of Substituted Benzoic Acids to Anilines.[1] RSC Advances. Link
Sources
- 1. WO2009089263A2 - Novel compositions and methods of use - Google Patents [patents.google.com]
- 2. WO2018045966A1 - å«åªåç¨ åä¸ç¯ç±»ååç©åå ¶åºç¨ - Google Patents [patents.google.com]
- 3. WO2016044772A1 - Combination therapies for treatment of cancer - Google Patents [patents.google.com]
- 4. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
